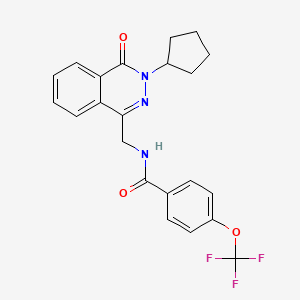

1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride is a pyrrole derivative with potential applications in various fields due to its unique chemical structure. Pyrrole and its derivatives are of significant interest in synthetic and medicinal chemistry due to their presence in many biologically active compounds.

Synthesis Analysis

Pyrrolidine derivatives, like this compound, can be synthesized through different methods. One approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, offering access to diverse stereochemical patterns in pyrrolidine synthesis (Adrio & Carretero, 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using techniques like NMR, FT-IR, and X-ray crystallography. For example, a study on a related pyrrole derivative utilized single-crystal X-ray diffraction and computational studies, including density functional theory (DFT), to predict spectral and geometrical data of the compound (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. They can be precursors for other pyrrolidine derivatives and complex polyheterocyclic molecules. The reactivity of the imine bond and exocyclic double carbon-carbon bond plays a significant role in these reactions (Gazizov et al., 2020).

Physical Properties Analysis

The physical properties of pyrrole derivatives, like solubility and melting points, can be influenced by their molecular structure and substituents. Studies on similar compounds provide insights into these properties through spectroscopic and X-ray crystallography analysis (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the pyrrole derivatives. These properties can be studied through various spectroscopic methods and theoretical calculations, providing insights into the behavior of these compounds under different chemical environments (Jin et al., 2023).

Aplicaciones Científicas De Investigación

Electrochemical and Spectroscopic Properties

1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride derivatives exhibit remarkable electrochemical and spectroscopic properties. Specifically, an etheric member of N-linked polybispyrroles, based on this compound, demonstrated strong stability, reversible redox processes, and notable electrochromic properties, transitioning color from transparent yellow in its neutral state to blue when oxidized. This compound also showcased potential as a metal recovery and ion sensor material due to its selective voltammetric response towards specific ions in an organic medium (Mert, Demir, & Cihaner, 2013).

Synthetic Chemistry

The compound has also been central in synthetic chemistry advancements. For instance, a flexible approach was disclosed for synthesizing unknown 1-(1H-pyrrol-3-yl)pyridinium salts with controlled substitution patterns. This synthesis facilitated the creation of 3-(Pyridinium-1-yl)pyrrolides, stable ylides, which upon hydrogenation, yielded 1-(pyrrol-3-yl)piperidines (Khlebnikov et al., 2012).

Organocatalysis

Further research into this compound derivatives has delved into the field of organocatalysis. A derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, was identified as an effective catalyst for asymmetric Michael addition, leading to good to high yield and excellent enantioselectivities. This underscores the potential role of this compound derivatives in facilitating and understanding catalyzing mechanisms (Yan-fang, 2008).

Ligand Design and Metal Complexes

The derivatives of this compound have been utilized in designing ligands for metal complexes. Studies have showcased the synthesis and characterization of organotellurium ligands incorporating the pyrrolidine ring. These ligands, in turn, formed complexes with metals like palladium(II) and mercury(II), providing valuable insights into coordination chemistry and the ligating strength of the pyrrolidine moiety (Singh et al., 2003).

Propiedades

IUPAC Name |

1-pyrrolidin-3-ylpyrrole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h1-2,5-6,8-9H,3-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANVRAZHUOKYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2490803.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)